4-Amino-3-nitro-6-methoxyaniline

Overview

Description

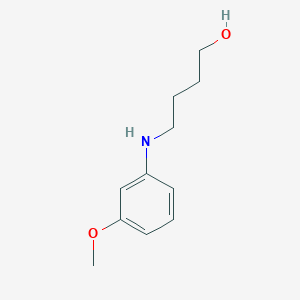

4-Amino-3-nitro-6-methoxyaniline, also known as 4-amino-3-nitro-6-methoxybenzenamine, is an organic compound with a molecular formula of C7H9N3O2. It is a colorless solid that is soluble in water and organic solvents. This compound has a wide range of uses in the scientific and medical fields, from synthesizing pharmaceuticals to researching new treatments for diseases.

Scientific Research Applications

Chemical Synthesis

4-Amino-3-nitro-6-methoxyaniline, while not directly mentioned, appears to be closely related to the compounds studied in the field of chemical synthesis. For instance, 2,2,3-Tribromopropanal has been used for transforming 4-nitro- and 4-methoxyanilines into bromoquinolines, which are further processed into 3-bromoquinolin-6-ols. These compounds, which may include substituents like this compound, are significant in synthetic chemistry due to their potential applications in various chemical reactions and product formations (Lamberth et al., 2014).

Pharmaceutical Intermediates

Compounds similar to this compound are used as intermediates in pharmaceutical manufacturing. For example, 2-nitro-4-methoxyaniline has been synthesized as an important intermediate for omeprazole, a widely used medication. The synthesis process involves a series of reactions starting from 4-methoxyaniline, demonstrating the importance of these compounds in the pharmaceutical industry (Hou Zhan-peng, 2009).

Dye Manufacturing

This compound-related compounds have applications in dye manufacturing. For instance, derivatives of 4–(4–methoxyanilino)–3–nitro–1, 8–naphthalimides, which are similar in structure, are synthesized for use as dyes for synthetic polymer fibers, particularly polyesters. These dyes are characterized by deep orange colors and excellent fastness properties (Kadhim & Peters, 2008).

Molecular Biology

In the field of molecular biology, compounds structurally related to this compound have been used in expanding the genetic alphabet. An example is 6-Amino-3-(2'-deoxy-beta-D-ribofuranosyl)-5-nitro-1H-pyridin-2-one, which demonstrates a nonstandard pyDDA hydrogen-bonding pattern. This nucleoside, exhibiting stability against acid-catalyzed epimerization, is a promising candidate for an expanded genetic alphabet, indicating potential uses in genetic engineering and molecular biology research (Hutter & Benner, 2003).

Mechanism of Action

Target of Action

As an aromatic amine, it may interact with various biological macromolecules, such as proteins and nucleic acids, through non-covalent interactions or covalent bonding after metabolic activation .

Mode of Action

Aromatic amines, in general, can undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Aromatic amines can be involved in various biochemical reactions, such as methylation , acylation , and diazotization .

Pharmacokinetics

They can undergo metabolic transformations, including acetylation, methylation, and nitro reduction .

Result of Action

Aromatic amines can potentially cause cellular changes due to their reactivity with cellular macromolecules .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 2-methoxy-5-nitrobenzene-1,4-diamine. For instance, the reaction rate of electrophilic aromatic substitution can be influenced by the pH of the environment .

Biochemical Analysis

Biochemical Properties

The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This polar character results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Molecular Mechanism

A two-step mechanism has been proposed for these electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

properties

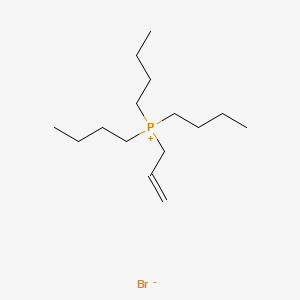

IUPAC Name |

2-methoxy-5-nitrobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-13-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHNYYAGVDNJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180592 | |

| Record name | 1,4-Benzenediamine, 2-methoxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25917-90-2 | |

| Record name | 1,4-Benzenediamine, 2-methoxy-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025917902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, 2-methoxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

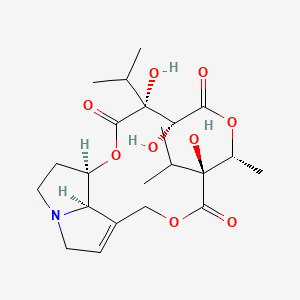

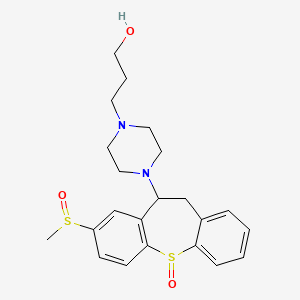

![(7S,9S)-9-acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1609067.png)